

(R)-BRD3731: A Technical Guide for Neurodegenerative Disease Research

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Compound of Interest

Compound Name: (R)-BRD3731

Cat. No.: B15542139

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(R)-BRD3731**, a selective inhibitor of Glycogen Synthase Kinase 3 β (GSK3 β), for its application in neurodegenerative disease research. This document consolidates key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support researchers in utilizing this compound.

Core Concepts: Mechanism of Action and Therapeutic Potential

(R)-BRD3731 is the (R)-enantiomer of the selective GSK3 β inhibitor BRD3731. GSK3 β is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is a key pathological feature in several neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease.[1][2][3] GSK3 β hyperactivity contributes to the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, and is involved in pathways regulating neuroinflammation, mitochondrial function, and apoptosis.[4][5][6] By selectively inhibiting GSK3 β , **(R)-BRD3731** offers a targeted approach to investigate the therapeutic potential of modulating this kinase in neurodegenerative models.

Quantitative Data Summary

The following tables summarize the key quantitative data for **(R)-BRD3731** and its racemic mixture, BRD3731, to facilitate comparison and experimental design.

Table 1: In Vitro Inhibitory Activity

Compound	Target	IC50	Fold Selectivity (GSK3α/GSK3β)	Reference
(R)-BRD3731	GSK3β	1.05 μM	6.4	[7][8][9]
GSK3α		6.7 μM		[7][8][9]
BRD3731 (racemic)	GSK3β	15 nM	14.3	[1][10]
GSK3α		215 nM		[1][10]
GSK3β (D133E mutant)		53 nM		[1]

Table 2: Cellular Activity and Effects

Compound	Cell Line	Concentration	Effect	Reference
BRD3731	SH-SY5Y	1-10 μ M	Inhibition of CRMP2 phosphorylation	[1][10]
BRD3731	HL-60	20 μ M	Decrease in β -catenin (S33/37/T41) phosphorylation	[1][10]
BRD3731	HL-60	20 μ M	Induction of β -catenin (S675) phosphorylation	[1]
BRD3731	SIM-A9 (microglia)	10 μ M	20.12% inhibition of LPS-stimulated nitrite production	[11]
BRD3731	SIM-A9 (microglia)	20 μ M	52.78% inhibition of LPS-stimulated nitrite production	[11]
BRD3731	SIM-A9 (microglia)	40 μ M	59.44% inhibition of LPS-stimulated nitrite production	[11]
BRD3731	SIM-A9 (microglia)	10 μ M	75.67% inhibition of LPS-induced IL-1 β mRNA	[11]
BRD3731	SIM-A9 (microglia)	20 μ M	92.75% inhibition of LPS-induced IL-1 β mRNA	[11]
BRD3731	SIM-A9 (microglia)	10 μ M	42.14% inhibition of LPS-induced IL-6 mRNA	[11]

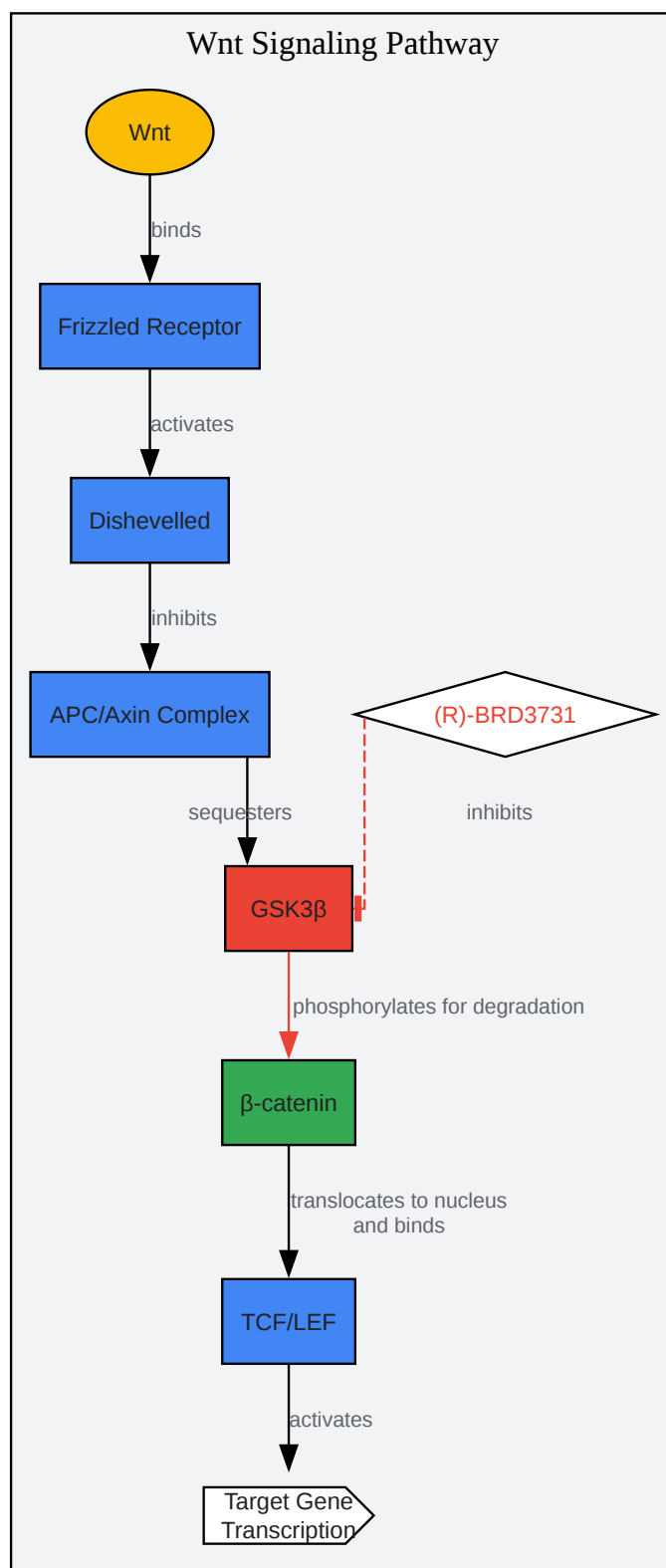
BRD3731	SIM-A9 (microglia)	20 μ M	54.57% inhibition of LPS-induced IL-6 mRNA [11]
BRD3731	SIM-A9 (microglia)	20 μ M	89.57% reduction of LPS- induced IL-1 β protein [11]
BRD3731	SIM-A9 (microglia)	20 μ M	47.85% reduction of LPS- induced IL-6 protein [11]
BRD3731	SIM-A9 (microglia)	20 μ M	74.62% reduction of LPS- induced TNF- α protein [11]

Table 3: In Vivo Activity

Compound	Animal Model	Dosage and Administration	Effect	Reference
BRD3731	Fmr1 KO mice	30 mg/kg; i.p.	Reduction of audiogenic seizures	[1]

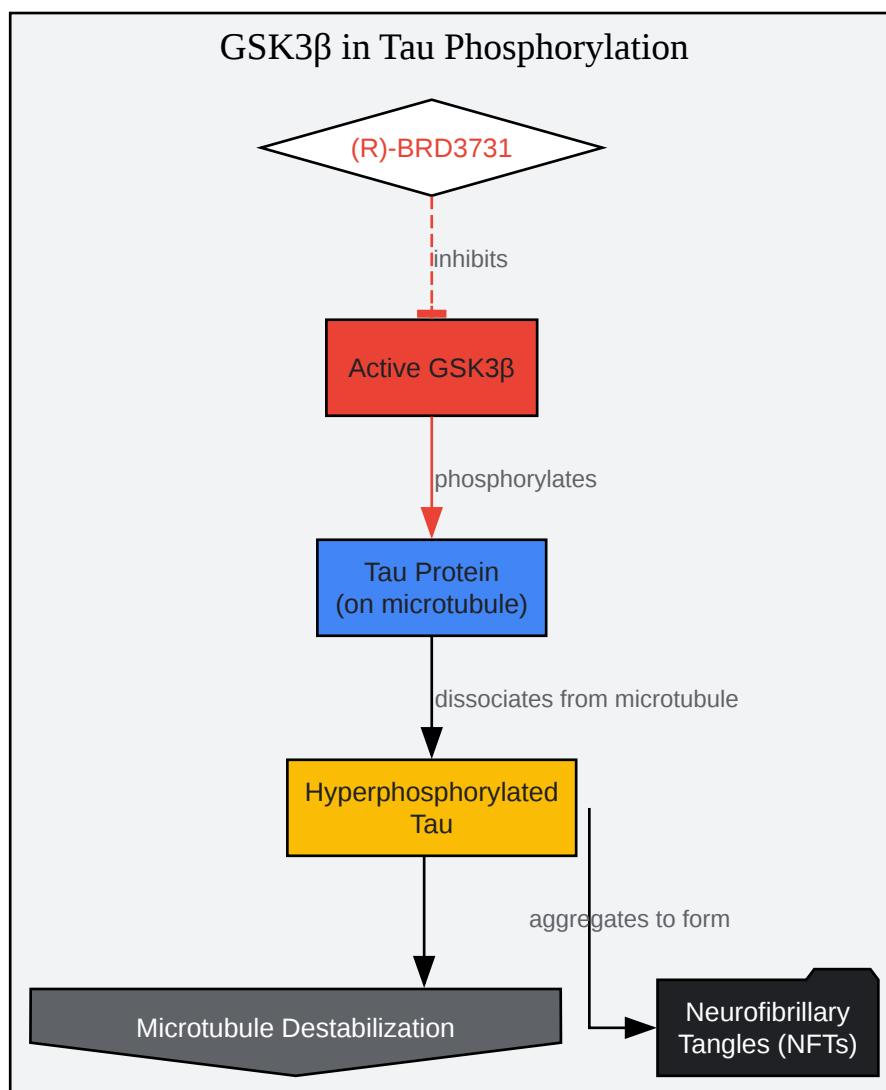
Signaling Pathways and Experimental Workflows

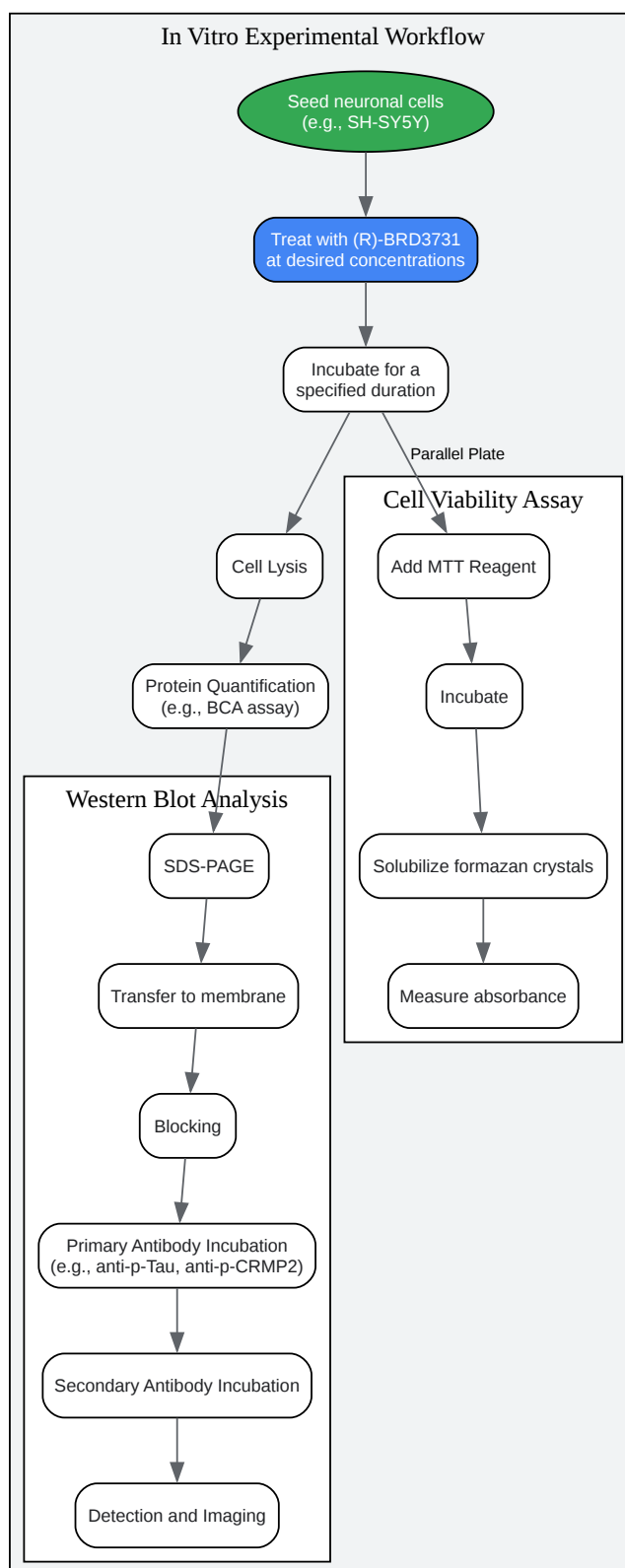
Visualizing the complex biological processes and experimental procedures is crucial for understanding the context of **(R)-BRD3731**'s application.



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Caption: Wnt signaling pathway and the inhibitory action of **(R)-BRD3731** on GSK3β.





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- To cite this document: BenchChem. [(R)-BRD3731: A Technical Guide for Neurodegenerative Disease Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542139#r-brd3731-for-neurodegenerative-disease-research]

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